Synonyms for 2-(trifluoromethyl)oxirane
Synonyms for 2-(trifluoromethyl)oxirane
An In-depth Technical Guide to 2-(Trifluoromethyl)oxirane for Researchers and Drug Development Professionals
Introduction
2-(Trifluoromethyl)oxirane is a highly reactive and versatile fluorinated epoxide that serves as a critical building block in modern organic and medicinal chemistry. The presence of the trifluoromethyl group imparts unique electronic properties, making it an invaluable synthon for introducing trifluoromethyl moieties into complex molecular architectures. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, spectroscopic data, synthesis methodologies, and its significant applications in drug discovery and development. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a key reagent for researchers and scientists in the pharmaceutical and agrochemical industries[1][2][3][4].
Nomenclature and Synonyms
2-(Trifluoromethyl)oxirane is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below to aid in literature searches and material procurement.
| Identifier Type | Identifier |
| IUPAC Name | 2-(trifluoromethyl)oxirane[5][6] |
| CAS Number | 359-41-1[5] |
| Molecular Formula | C₃H₃F₃O[5] |
| Synonyms | 1,1,1-Trifluoro-2,3-epoxypropane[5] |
| 1,2-Epoxy-3,3,3-trifluoropropane[2][5] | |
| 3,3,3-Trifluoro-1,2-epoxypropane[5] | |
| (Trifluoromethyl)oxirane[5] | |
| 3,3,3-Trifluoropropylene Oxide | |
| TFPO[7] | |
| Oxirane, (trifluoromethyl)-[5] | |
| Chiral Variants | (R)-(+)-2-(Trifluoromethyl)oxirane |
| (S)-(-)-2-(Trifluoromethyl)oxirane | |
| (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane[8] | |
| (S)-(-)-3,3,3-Trifluoro-1,2-epoxypropane |
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties of 2-(trifluoromethyl)oxirane is presented in the tables below. This data is essential for its handling, storage, and use in chemical reactions.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 112.05 g/mol | [5][6][8] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 25-32 °C | [8] |
| 38 °C | [5] | |
| Density | 1.294 g/mL at 25 °C | [8] |
| 1.3 g/cm³ | [5] | |
| Melting Point | -80 °C | [5] |
| Flash Point | -26 °C (-14.8 °F) | [8] |
| -40 °C | [5] | |
| Refractive Index | <1.300 at 20 °C/D | [8] |
| Storage Temperature | 2-8 °C or -20°C | [8] |
Spectroscopic Data
| Spectroscopy Type | Key Features | Source |
| ¹H NMR | Spectrum available in literature. | [9] |
| ¹³C NMR | Spectrum available in literature. | [6] |
| IR Spectroscopy | Peaks at ~1250 cm⁻¹ (C-F stretch) and ~850 cm⁻¹ (epoxide ring vibration). | [1] |
| Mass Spectrometry | High-resolution MS (HRMS) confirms a molecular weight of 112.05 g/mol and shows fragmentation patterns such as the loss of CO from the epoxide ring. | [1] |
Experimental Protocols: Synthesis Methodologies
The synthesis of 2-(trifluoromethyl)oxirane can be achieved through several routes, with epoxidation of trifluoromethyl-substituted alkenes being a common method. For enantiomerically pure forms, asymmetric synthesis strategies are employed.
General Epoxidation
A typical synthesis involves the epoxidation of a trifluoromethyl-substituted alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally carried out in an anhydrous solvent like dichloromethane (CH₂Cl₂) at low temperatures (0–5 °C) to minimize side reactions. Purification is commonly achieved through vacuum distillation[1].
Asymmetric Synthesis
An efficient one-pot asymmetric synthesis for producing either enantiomer of 2-(trifluoromethyl)oxirane with high enantiomeric excess (e.g., 96% ee) has been developed. This method involves the asymmetric reduction of 1-bromo-3,3,3-trifluoro-2-propanone using either the (+) or (-) enantiomer of β-chlorodiisopinocampheylborane (DIP-Chloride™). The resulting intermediate chloroborinate undergoes ring closure to yield the desired chiral oxirane[10]. This method provides a reliable pathway to optically active trifluoromethyl carbinols through subsequent ring-opening reactions[10].
Applications in Drug Discovery and Development
2-(Trifluoromethyl)oxirane is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group can significantly enhance a molecule's pharmacological profile by improving its metabolic stability, lipophilicity, and binding affinity to biological targets[1][2].
The high reactivity of the strained epoxide ring allows for regioselective ring-opening reactions with a variety of nucleophiles. This provides a versatile method for creating new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of chiral trifluoromethyl-containing compounds. For instance, it is used as a substrate to synthesize substituted trifluoro amino propanols, which have been identified as potent inhibitors of cholesteryl ester transfer protein (CETP)[8]. It is also utilized in the preparation of chiral glycols, which are intermediates for potential monoacylglycerol lipase (MAGL) inhibitors[8].
Below is a diagram illustrating the role of 2-(trifluoromethyl)oxirane as a key intermediate in the synthesis of advanced chemical entities.
Caption: Synthetic utility of 2-(trifluoromethyl)oxirane.
Conclusion
2-(Trifluoromethyl)oxirane is a cornerstone reagent for the introduction of the trifluoromethyl group in the development of new pharmaceuticals and advanced materials. Its well-defined physicochemical properties, coupled with established synthetic routes and versatile reactivity, make it an indispensable tool for researchers. The ability to access enantiomerically pure forms of this epoxide further extends its utility in the stereoselective synthesis of complex chiral molecules, solidifying its importance in modern drug discovery.
References
- 1. (2S)-2-(Trifluoromethyl)oxirane|Research Chemical [benchchem.com]
- 2. 359-41-1 Cas No. | 3,3,3-Trifluoro-1,2-propenoxide | Apollo [store.apolloscientific.co.uk]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. 3,3,3-Trifluoro-1,2-epoxypropane | CAS 359-41-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 2-(Trifluoromethyl)oxirane | C3H3F3O | CID 520769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane 97 143142-90-9 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]

